molecular formula C21H16ClN3O2S B2960336 N-benzyl-2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1105241-41-5

N-benzyl-2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B2960336
CAS No.: 1105241-41-5
M. Wt: 409.89
InChI Key: AYWKQFDQQXYHBW-UHFFFAOYSA-N
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Description

N-benzyl-2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a fused bicyclic scaffold combining thiophene and pyrimidinone rings. The compound features a 4-chlorophenyl substituent at position 7 of the thienopyrimidinone core and an acetamide group at position 3, where the amide nitrogen is substituted with a benzyl moiety. This structural framework is associated with diverse biological activities, including kinase inhibition and antimicrobial properties, depending on substituent variations .

Properties

IUPAC Name

N-benzyl-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c22-16-8-6-15(7-9-16)17-12-28-20-19(17)24-13-25(21(20)27)11-18(26)23-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWKQFDQQXYHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core through a cyclization reaction. This can be achieved by reacting a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction. This step often involves the use of a chlorinated aromatic compound and a suitable base to facilitate the substitution.

    Benzylation: The final step involves the introduction of the benzyl group through a benzylation reaction. This can be achieved by reacting the intermediate compound with benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized thienopyrimidine derivatives.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Substituted thienopyrimidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-benzyl-2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogs reported in the literature, focusing on structural variations, physicochemical properties, and biological implications.

Substituent Variations and Molecular Properties

Compound Name R<sup>7</sup> (Thienopyrimidine) R<sup>3</sup> (Acetamide Side Chain) Molecular Formula Molecular Weight (g/mol) Key References
N-benzyl-2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide (Target) 4-chlorophenyl Benzyl C21H17ClN3O2S 410.89
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide 4-fluorophenyl 3-methoxybenzyl C21H17FN3O3S 408.07
2-[7-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]acetamide 4-fluorophenyl 4-fluorobenzyl C21H15F2N3O2S 411.07
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Phenyl 2-chloro-4-methylphenyl C21H16ClN3O2S 409.89
N-cyclopentyl-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide 4-methoxyphenyl Cyclopentyl C20H21N3O3S 383.46

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group (target compound) enhances electrophilicity at the thienopyrimidinone core compared to 4-methoxyphenyl (electron-donating) or 4-fluorophenyl (moderately electron-withdrawing). This may influence binding to hydrophobic enzyme pockets .
  • Lipophilicity: The benzyl group in the target compound contributes to higher lipophilicity compared to 3-methoxybenzyl (polar methoxy group) or cyclopentyl (aliphatic). This affects membrane permeability and bioavailability .
  • Biological Activity Trends: Fluorinated analogs (e.g., 4-fluorophenyl derivatives) often exhibit improved metabolic stability, while chlorinated variants (e.g., target compound) may enhance target affinity due to stronger halogen bonding .

Biological Activity

N-benzyl-2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a synthetic compound that belongs to the class of thienopyrimidine derivatives. This compound has garnered interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity associated with this compound, including data tables and relevant case studies.

Structural Overview

The compound features a complex structure characterized by:

  • Thienopyrimidine ring system : Known for its role in various biological activities.
  • Chlorophenyl substituent : Enhances the compound's pharmacological properties.
  • Acetamide functional group : Contributes to the compound's reactivity and potential therapeutic effects.

Chemical Structure

ComponentDescription
Molecular FormulaC18H17ClN4O2S
Key Functional GroupsThienopyrimidine, Acetamide, Chlorophenyl

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thienopyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various pathogenic bacteria and fungi.

Case Studies and Findings

  • In Vitro Antibacterial Activity :
    • A series of thienopyrimidine derivatives were synthesized and evaluated against Gram-positive and Gram-negative bacteria. The results showed that compounds with halogen substitutions (like chlorine) exhibited enhanced antibacterial activity compared to their unsubstituted analogs .
  • Antifungal Activity :
    • In studies assessing antifungal properties against Candida albicans, certain thienopyrimidine derivatives demonstrated effective inhibition, suggesting that this compound may also possess similar capabilities .

Anticancer Activity

The anticancer potential of thienopyrimidine derivatives has been extensively documented. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.

Research Findings

  • Cell Line Studies :
    • The compound was tested against human liver cancer (HepG2) and colon cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner .
    • Structure-activity relationship (SAR) studies suggested that the presence of the chlorophenyl group is crucial for enhancing anticancer activity .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis in Cancer Cells : Evidence suggests that thienopyrimidine derivatives can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction .

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